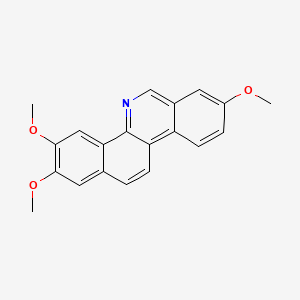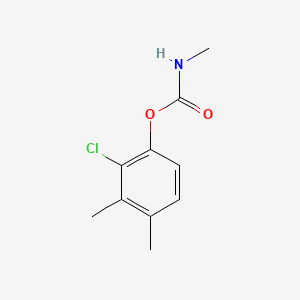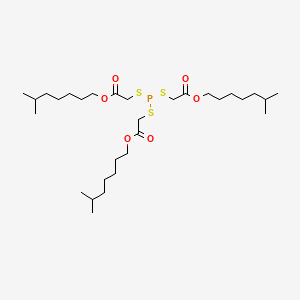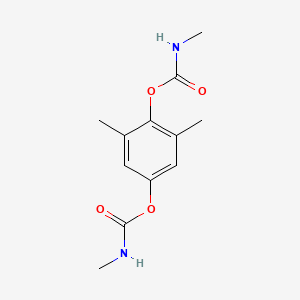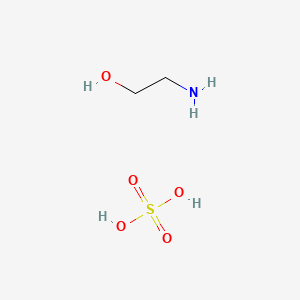
Phosphoric acid, octyl ester, diethanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, octyl ester, diethanolamine salt is a chemical compound that combines the properties of phosphoric acid esters and diethanolamine salts. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is typically used in formulations where both hydrophilic and hydrophobic properties are required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, octyl ester, diethanolamine salt involves the esterification of phosphoric acid with octanol, followed by neutralization with diethanolamine. The general reaction can be represented as follows:
-
Esterification
Reactants: Phosphoric acid and octanol.
Conditions: Typically carried out under acidic conditions with a catalyst such as sulfuric acid to promote esterification.
:Reaction: H3PO4+C8H17OH→C8H17OPO3H2+H2O
-
Neutralization
Reactants: Octyl phosphate ester and diethanolamine.
Conditions: Typically carried out at room temperature.
:Reaction: C8H17OPO3H2+NH(C2H4OH)2→C8H17OPO3H2NH(C2H4OH)2
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous mixing and reaction in large reactors, followed by purification steps to remove any unreacted starting materials and by-products. The final product is often formulated into a liquid or solid form, depending on its intended application.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, octyl ester, diethanolamine salt can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phosphoric acid and octanol.
Oxidation: The organic components can be oxidized, although this is less common in typical applications.
Substitution: The ester group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and octanol.
Oxidation: Various oxidized products depending on the specific conditions.
Substitution: New esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphoric acid, octyl ester, diethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to improve solubility and reaction rates.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in formulations for cleaning agents, emulsifiers, and dispersants.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. The octyl ester group provides hydrophobic interactions, while the diethanolamine salt offers hydrophilic interactions. This dual nature allows it to reduce surface tension and improve the solubility of hydrophobic compounds in aqueous solutions. The molecular targets and pathways involved are typically related to its ability to interact with lipid membranes and proteins, facilitating their solubilization and manipulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, decyl ester, diethanolamine salt
- Phosphoric acid, dodecyl ester, diethanolamine salt
- Phosphoric acid, hexyl ester, diethanolamine salt
Uniqueness
Phosphoric acid, octyl ester, diethanolamine salt is unique due to its specific chain length, which provides an optimal balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant in various applications, offering better performance compared to shorter or longer chain analogs.
Propriétés
Numéro CAS |
59707-20-9 |
|---|---|
Formule moléculaire |
C12H30NO6P |
Poids moléculaire |
315.34 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;octyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C4H11NO2/c1-2-3-4-5-6-7-8-12-13(9,10)11;6-3-1-5-2-4-7/h2-8H2,1H3,(H2,9,10,11);5-7H,1-4H2 |
Clé InChI |
ITSXQPHPQLBAHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Numéros CAS associés |
65151-84-0 59707-20-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



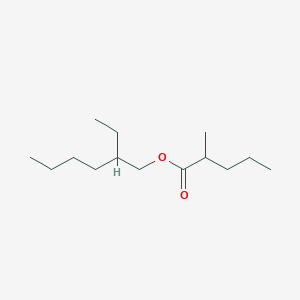
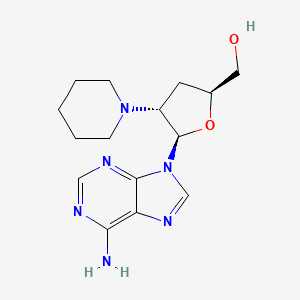




![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)

